Z57346765

PGK1 Binding Affinity Kd

Z57346765 (CAS 1016340-64-9) is a small-molecule inhibitor that selectively targets the ADP-binding pocket of phosphoglycerate kinase 1 (PGK1). This compound has been identified through structure-based virtual screening and validated in vitro and in vivo to suppress PGK1 metabolic enzyme activity in glycolysis.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
Cat. No. B12308717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ57346765
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO
InChIInChI=1S/C17H18N4O/c1-12-6-8-13(9-7-12)19-17-20-15-5-3-2-4-14(15)16(21-17)18-10-11-22/h2-9,22H,10-11H2,1H3,(H2,18,19,20,21)
InChIKeyGJTXWNCGKNQIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Z57346765: A PGK1-Specific Inhibitor with Documented Activity Against Clear Cell Renal Cell Carcinoma


Z57346765 (CAS 1016340-64-9) is a small-molecule inhibitor that selectively targets the ADP-binding pocket of phosphoglycerate kinase 1 (PGK1) . This compound has been identified through structure-based virtual screening and validated in vitro and in vivo to suppress PGK1 metabolic enzyme activity in glycolysis [1]. Its primary documented application is in oncology research, with a specific focus on kidney renal clear cell carcinoma (KIRC), where it inhibits PGK1-dependent cell proliferation [2].

Why Z57346765 Cannot Be Substituted with Other PGK1 Inhibitors


PGK1 inhibitors are a heterogeneous class with distinct binding modes, mechanisms, and target engagement profiles. Z57346765 is unique in its dual mechanistic profile: it binds to the ADP-binding pocket of PGK1 and simultaneously modulates gene expression related to DNA replication and cell cycle . Direct comparative studies show that even a closely related compound, CHR-6494, exhibits different mechanistic and efficacy profiles in the same KIRC model [1]. Substituting Z57346765 with ATP-competitive PGK1 inhibitors (e.g., DC-PGKI) or other chemotypes (e.g., NG52, PGK1-IN-1) would fundamentally alter the experimental outcome due to differences in binding mode, target stabilization effects, and downstream pathway modulation .

Z57346765: Quantifiable Differentiation Evidence Against In-Class Comparators


Binding Affinity (Kd) for Human PGK1: Z57346765 vs. DC-PGKI vs. PGK1-IN-1

Z57346765 binds to the ADP-binding pocket of human PGK1 with a Kd of 20.9 μM . This binding mode is distinct from ATP-competitive inhibitors such as DC-PGKI (Kd = 99.08 nM) and PGK1-IN-1 (IC50 = 33 nM) . The ADP-binding pocket interaction profile provides a unique tool for studying non-ATP-competitive PGK1 modulation.

PGK1 Binding Affinity Kd ADP-binding pocket

PGK1 Metabolic Enzyme Activity Inhibition: Z57346765 vs. CHR-6494 in KIRC

Z57346765 and CHR-6494 were both screened as PGK1 inhibitors. While CHR-6494 showed greater anti-KIRC efficacy and fewer side effects than Z57346765 in a nude mouse xenograft model [1], Z57346765 significantly reduced PGK1 metabolic enzyme activity in KIRC cells in a dose-dependent manner [2]. The precise quantification of Z57346765's enzyme inhibition relative to CHR-6494 is not reported in the same assay, but the study confirms both compounds are functional PGK1 inhibitors with differential in vivo efficacy.

PGK1 Glycolysis KIRC Enzyme Activity

Metabolic Output Reduction: Z57346765's Effect on Glucose Consumption and Lactate Production

Z57346765 hydrochloride reduces glucose consumption and lactate production in PGK1-dependent cells . While direct comparator data for these metabolic parameters are not available in the same study, the effect is consistent with its mechanism of PGK1 inhibition. For context, PGK1-IN-1 (IC50 = 33 nM) also reduces glucose consumption and lactate production , and NG52 (IC50 = 2.5 μM) reverses the Warburg effect in glioma cells [1].

Glycolysis Glucose Consumption Lactate Production Warburg Effect

Antiproliferative Activity in KIRC Cell Lines: Z57346765 Dose-Dependent Inhibition

Z57346765 inhibits KIRC cell proliferation in a dose-dependent manner [1]. In comparison, NG52 inhibits the proliferation of glioma U87 and U251 cell lines with IC50 values of 7.8 ± 1.1 and 5.2 ± 0.2 μM, respectively [2]. Direct IC50 values for Z57346765 in KIRC cells are not reported in the available literature.

KIRC Antiproliferative Cell Proliferation Dose-Response

In Vivo Tumor Growth Inhibition: Z57346765 in Xenograft Models

Z57346765 inhibits the proliferation of cervical cancer and clear cell renal cell carcinoma cells in xenograft mouse models at doses ranging from 5 to 45 mg/kg . In a direct comparison, CHR-6494 showed greater anti-KIRC efficacy and fewer side effects than Z57346765 in a nude mouse xenograft model [1].

Xenograft In Vivo Efficacy KIRC Cervical Cancer

Recommended Application Scenarios for Z57346765 Based on Quantitative Evidence


PGK1-Dependent Cancer Cell Proliferation Studies in KIRC

Z57346765 is the optimal choice for researchers investigating PGK1-dependent proliferation in kidney renal clear cell carcinoma (KIRC). Its ability to dose-dependently inhibit KIRC cell growth and reduce PGK1 metabolic enzyme activity makes it a well-validated tool for this specific indication .

Investigating ADP-Binding Pocket PGK1 Inhibition

When the experimental objective requires targeting the ADP-binding pocket of PGK1 rather than the ATP-binding site, Z57346765 is the appropriate selection. Its Kd of 20.9 μM for the ADP-binding pocket distinguishes it from ATP-competitive inhibitors like DC-PGKI .

Glycolysis and Metabolic Reprogramming Research

Z57346765's ability to reduce glucose consumption and lactate production confirms its functional impact on glycolysis . This makes it suitable for studies examining the Warburg effect and metabolic reprogramming in cancer cells.

In Vivo Xenograft Studies of KIRC and Cervical Cancer

Z57346765 has demonstrated efficacy in xenograft mouse models for both KIRC and cervical cancer, with documented dosing at 5-45 mg/kg . This provides a validated starting point for in vivo oncology studies.

Technical Documentation Hub

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